Cinnamoylhydroxamic acid Cinnamoylhydroxamic acid
Brand Name: Vulcanchem
CAS No.: 29900-75-2
VCID: VC13337346
InChI: InChI=1S/C9H9NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)/b7-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)NO
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

Cinnamoylhydroxamic acid

CAS No.: 29900-75-2

Cat. No.: VC13337346

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Cinnamoylhydroxamic acid - 29900-75-2

Specification

CAS No. 29900-75-2
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name (E)-N-hydroxy-3-phenylprop-2-enamide
Standard InChI InChI=1S/C9H9NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)/b7-6+
Standard InChI Key UVDDFTZLVFIQFL-VOTSOKGWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)NO
SMILES C1=CC=C(C=C1)C=CC(=O)NO
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)NO

Introduction

Structural and Chemical Properties of Cinnamoylhydroxamic Acid

Cinnamoylhydroxamic acid belongs to the hydroxamic acid family, defined by the general structure RC(=O)NHOH\text{RC(=O)NHOH}, where the cinnamoyl group (C6H5CH=CHCO\text{C}_6\text{H}_5\text{CH=CHCO}) serves as the R substituent . The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the hydroxamic acid moiety acts as a potent zinc-binding group (ZBG) . Spectroscopic characterization via 1H^1\text{H} NMR and FTIR confirms the presence of key functional groups, including the carbonyl (C=O\text{C=O}) stretch at ~1,650 cm1^{-1} and N–O vibrations near 950 cm1^{-1} .

Table 1: Key Physicochemical Properties of Cinnamoylhydroxamic Acid

PropertyValue
CAS Number3669-32-7
Molecular FormulaC9H9NO2\text{C}_9\text{H}_9\text{NO}_2
Molecular Weight163.17 g/mol
AppearanceWhite to off-white powder
Assay≥98.0%
SolubilityPartially soluble in ethanol, DMSO

The compound’s ability to chelate metal ions, particularly vanadium(V) and zinc(II), underpins its utility in both therapeutic and analytical contexts .

Synthesis and Characterization

Conventional Synthesis Route

The most widely reported method involves the reaction of hydroxylamine hydrochloride with cinnamoyl chloride in an ethereal medium under alkaline conditions (e.g., Na2_2CO3_3) at 0–5°C . This exothermic reaction proceeds via nucleophilic acyl substitution, yielding CHA with an average purity of 98% and a reaction yield of 80% after recrystallization in ethyl acetate .

Cinnamoyl chloride+NH2OHNa2CO3,0CCinnamoylhydroxamic acid+HCl+H2O\text{Cinnamoyl chloride} + \text{NH}_2\text{OH} \xrightarrow{\text{Na}_2\text{CO}_3, \, 0^\circ\text{C}} \text{Cinnamoylhydroxamic acid} + \text{HCl} + \text{H}_2\text{O}

Advanced Synthetic Modifications

Recent innovations focus on integrating CHA into hybrid pharmacophores. For instance, coupling CHA with a pyrazole scaffold via a cinnamoyl linker enhances HDAC inhibitory activity . This method employs ethyl 4-aminocinnamate and O-(tert-butyldimethylsilyl)hydroxylamine, using EDCI/HOBt as coupling agents in dichloromethane . The final deprotection step with trifluoroacetic acid (TFA) yields the active hydroxamate, achieving IC50_{50} values as low as 5.34 µM against HDACs .

Table 2: Comparative Synthesis Methods

MethodReagents/ConditionsYieldApplication
Classical Cinnamoyl chloride, NH2_2OH·HCl, Na2_2CO3_3, 0°C80%Analytical reagents
Hybrid Pharmacophore EDCI/HOBt, TFA, CH2_2Cl2_265–75%HDAC inhibitors

CHA derivatives exhibit potent HDAC inhibition, a key mechanism in epigenetic cancer therapy. In neuroblastoma SH-SY5Y cells, compound 1a (IC50_{50} = 5.34 µM) reduced proliferation by 75% at 25 µM, comparable to the reference drug Trichostatin A . Molecular docking studies reveal that the cinnamoyl group occupies the HDAC surface cleft, while the hydroxamate chelates zinc in the catalytic pocket .

Urease Inhibition

CHA demonstrates notable urease inhibitory activity (IC50_{50} = 3.8–12.8 µM), outperforming thiourea (IC50_{50} = 21.0 µM) . Electron-withdrawing substituents on the aromatic ring enhance this activity by stabilizing enzyme-inhibitor complexes. Kinetic assays indicate non-competitive inhibition, suggesting binding to urease’s flap region .

Quorum Sensing Interference in Pseudomonas aeruginosa

CHA and its 3-methoxy derivative (MCHA) disrupt quorum sensing (QS) in P. aeruginosa, reducing pyocyanin production by 62% and biofilm formation by 55% at sub-MIC concentrations . RT-qPCR data show downregulation of QS genes (rhlI, lasA, lasB) by ≥40%, impairing virulence without inducing bacterial resistance .

Table 3: Biological Activity Profile

ActivityModel SystemIC50_{50}/Effect SizeMechanism
HDAC Inhibition SH-SY5Y cells5.34 µMZinc chelation
Urease Inhibition Canavalia ensiformis urease3.8 µMNon-competitive binding
Anti-QS P. aeruginosa75% biofilm reductionlas/rhl gene suppression

Analytical Applications: Spectrophotometric Metal Detection

CHA serves as a selective chromogenic agent for vanadium(V) determination in environmental samples. At pH 2.5–3.5, it forms a 1:2 complex with V(V), detectable at 540 nm with a molar absorptivity of 1.2×104L\cdotpmol1\cdotpcm11.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1} . The method achieves a detection limit of 0.11 µg/mL and has been validated for water and soil analysis .

Comparative Analysis with Related Hydroxamic Acids

Table 4: Comparison of Hydroxamic Acid Derivatives

CompoundTargetIC50_{50}Unique Feature
Cinnamoylhydroxamic AcidHDAC, Urease3.8–12.8 µMDual therapeutic-analytical use
Suberoylanilide hydroxamic acid (SAHA)HDAC10 nMFDA-approved for lymphoma
Acetohydroxamic acidUrease2.3 µMClinical urease inhibitor

CHA’s dual functionality as both a therapeutic agent and analytical reagent distinguishes it from narrower-spectrum hydroxamates like SAHA.

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